molecular formula C28H25N3O4 B1339981 Fmoc-His(Bzl)-OH CAS No. 84030-19-3

Fmoc-His(Bzl)-OH

Cat. No.: B1339981
CAS No.: 84030-19-3
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-SANMLTNESA-N
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Description

Fmoc-His(Bzl)-OH is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and imidazole groups of histidine during peptide chain assembly.

Mechanism of Action

Target of Action

Fmoc-His(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-histidine(benzyl ester)-OH, is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of other amino acids or peptides during peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the 9-fluorenylmethyloxycarbonyl (Fmoc) group of this compound serves as a temporary protecting group for the N-terminus of the peptide chain . This group is removed to expose the amino group, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By controlling the sequence of amino acids in a peptide, researchers can influence the structure and function of the resulting protein . This can have downstream effects on a variety of biological processes, depending on the specific protein being synthesized.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesisThe absorption, distribution, metabolism, and excretion (ADME) properties of these peptides will depend on their specific structures .

Result of Action

The result of this compound’s action is the formation of peptide bonds, leading to the creation of peptides with specific sequences . These peptides can then fold into specific structures and perform a variety of functions in the body, depending on their amino acid sequences .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the efficiency of peptide bond formation can be affected by the pH and temperature of the reaction environment . Additionally, the stability of this compound and the peptides it helps form can be influenced by factors such as light, heat, and the presence of certain chemicals .

Biochemical Analysis

Biochemical Properties

Fmoc-His(Bzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group protects the amino group of histidine, preventing unwanted reactions. The benzyl ester group protects the carboxyl group, ensuring that the peptide bond formation occurs at the desired location. Enzymes such as peptidyl transferases facilitate the formation of peptide bonds, while the Fmoc group is removed by secondary amines like piperidine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in peptide synthesis. For example, the presence of this compound can enhance the efficiency of peptide bond formation, leading to increased production of peptides within cells. This can impact cellular metabolism by altering the availability of amino acids and peptides for various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The Fmoc group binds to the amino group of histidine, protecting it from unwanted reactions. The benzyl ester group protects the carboxyl group, ensuring that peptide bond formation occurs at the desired location. The removal of the Fmoc group by secondary amines such as piperidine allows for the sequential addition of amino acids to form peptides. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. This can affect the efficiency of peptide synthesis and the quality of the final product. Long-term studies have shown that this compound can maintain its stability and effectiveness for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxicity and adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The presence of this compound can affect metabolic flux by altering the availability of amino acids and peptides for various metabolic pathways. This can impact the levels of metabolites within cells and tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects on peptide synthesis. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it participates in peptide synthesis. The localization of this compound can also be influenced by factors such as pH and the presence of other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His(Bzl)-OH typically involves the protection of the histidine amino acid. The Fmoc group is introduced to protect the amino group, while the benzyl group is used to protect the imidazole side chain. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of histidine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Imidazole Side Chain: The imidazole side chain is protected by benzylation, typically using benzyl bromide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-His(Bzl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and benzyl protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.

Common Reagents and Conditions

    Deprotection of Fmoc Group: Typically achieved using a solution of piperidine in dimethylformamide (DMF).

    Deprotection of Benzyl Group: Usually carried out using hydrogenation in the presence of a palladium catalyst.

    Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are the deprotected histidine amino acid and the desired peptide sequences during SPPS.

Scientific Research Applications

Fmoc-His(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Fmoc-His(Bzl)-OH can be compared with other Fmoc-protected amino acids, such as Fmoc-Lys(Boc)-OH and Fmoc-Arg(Pbf)-OH. These compounds also feature protecting groups that safeguard reactive sites during SPPS. this compound is unique due to the presence of the imidazole side chain, which imparts distinct chemical properties and reactivity .

Similar Compounds

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butyloxycarbonyl (Boc) protecting group.

    Fmoc-Arg(Pbf)-OH: Fmoc-protected arginine with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

Properties

IUPAC Name

(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169631
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-19-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84030-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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